molecular formula C10H10 B1629742 1-Ethynyl-2,3-dimethylbenzene CAS No. 767-87-3

1-Ethynyl-2,3-dimethylbenzene

Cat. No. B1629742
CAS RN: 767-87-3
M. Wt: 130.19 g/mol
InChI Key: NFMXTOPFQVKEMY-UHFFFAOYSA-N
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Description

1-Ethynyl-2,3-dimethylbenzene is a chemical compound with the molecular formula C10H10 . It is also known by other names such as 2,3-Dimethylphenylacetylene and ethynylxylene .


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-2,3-dimethylbenzene consists of a benzene ring substituted with an ethynyl group and two methyl groups . The InChI code for this compound is 1S/C10H10/c1-4-10-7-5-6-8(2)9(10)3/h1,5-7H,2-3H3 .


Physical And Chemical Properties Analysis

1-Ethynyl-2,3-dimethylbenzene has a molecular weight of 130.19 g/mol . It has a complexity of 149 and a topological polar surface area of 0 Ų . The compound is a liquid at room temperature .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 1-Ethynyl-2,3-dimethylbenzene is the benzene ring structure within the molecule . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining its aromaticity .

Mode of Action

The interaction of 1-Ethynyl-2,3-dimethylbenzene with its targets involves a two-step mechanism known as electrophilic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that benzene derivatives can undergo electrophilic aromatic substitution, a reaction that is fundamental to many biochemical pathways .

Pharmacokinetics

The properties of benzene derivatives in general suggest that they may have significant bioavailability due to their ability to undergo electrophilic aromatic substitution .

Result of Action

The electrophilic aromatic substitution that it undergoes can result in the formation of a substituted benzene ring , which could potentially have various effects depending on the specific context within a biological system.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethynyl-2,3-dimethylbenzene. For instance, the presence of other electrophiles and the pH of the environment could potentially affect the rate and outcome of the electrophilic aromatic substitution reactions that it undergoes . .

Safety and Hazards

When handling 1-Ethynyl-2,3-dimethylbenzene, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-ethynyl-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-4-10-7-5-6-8(2)9(10)3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMXTOPFQVKEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626825
Record name 1-Ethynyl-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2,3-dimethylbenzene

CAS RN

767-87-3
Record name 1-Ethynyl-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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